molecular formula C20H21F3N2O2 B049055 Epptb CAS No. 1110781-88-8

Epptb

Cat. No. B049055
CAS RN: 1110781-88-8
M. Wt: 378.4 g/mol
InChI Key: KLFVWQCQUXXLOU-UHFFFAOYSA-N
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Scientific Research Applications

EPPTB has several scientific research applications, including:

Safety and Hazards

Safety measures include wearing safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator should be used. The product should be kept away from drains, water courses, or the soil .

Future Directions

While EPPTB has high affinity for the mouse TAAR1, it has much lower affinity for rat and human TAAR1, which limits its use in research . Improving the stability of the pyrrolidinyl group might enhance the binding affinity of this compound to hTAAR1 . These results could assist in the further development of a selective antagonist of the hTAAR1 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EPPTB involves several steps. The canonical SMILE code for this compound is used to construct the two-dimensional structure of the ligand . The preparation typically involves the reaction of 3-ethoxyphenylamine with 4-pyrrolidin-1-yl-3-trifluoromethylbenzoyl chloride under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis would likely involve scaling up the laboratory procedures with appropriate adjustments for reaction conditions, purification, and safety measures.

Chemical Reactions Analysis

Types of Reactions

EPPTB undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.

Comparison with Similar Compounds

properties

IUPAC Name

N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFVWQCQUXXLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030324
Record name N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1110781-88-8
Record name N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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